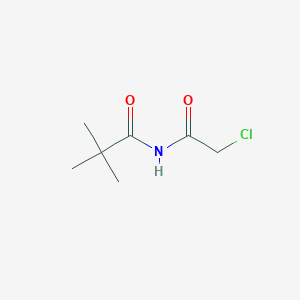
N-(2-chloroacetyl)-2,2-dimethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chloroacetyl)-2,2-dimethylpropanamide, commonly known as Chloroacetamide, is a chemical compound used in a variety of scientific research applications. It is a halogenated amide that is composed of two nitrogen, two oxygen, one chlorine, and four carbon atoms. Chloroacetamide has been found to be useful in a variety of fields, including biochemistry, pharmacology, and toxicology. It is also used in the synthesis of other compounds, such as pharmaceuticals, agrochemicals, and dyes.
Scientific Research Applications
Spectrophotometric Analysis : N-(2-chloroacetyl)-2,2-dimethylpropanamide and its variants have been used in spectrophotometric studies. For instance, a study by Shu (2011) demonstrates the use of 3-chloro-N-hydroxy-2,2-dimethylpropanamide for forming a stable complex with Fe(III) in the presence of surfactants, useful in determining its concentration in aqueous solutions (L. Shu, 2011).
Catalytic Pyrolysis and Chemical Synthesis : This compound plays a role in catalytic pyrolysis processes. Zhong-wei's (2008) research on N,N-dimethylpropanamide synthesis used a derivative as a raw material, showing its importance in fine chemical manufacturing (Pu Zhong-wei, 2008). Additionally, Guangwen (2009) explored the synthesis of N,N-dimethylpropanamide using a microreactor, emphasizing the compound's role in industrial processes (Chen Guangwen, 2009).
Crystallography and Structural Analysis : Studies like Yalcin et al. (2012) and Ming-zhi et al. (2005) focus on the crystal structure of compounds containing elements of this compound. These studies reveal the molecular arrangement and intermolecular interactions, vital for understanding the compound's properties (S. Yalcin et al., 2012); (Huang Ming-zhi et al., 2005).
Selective Extraction and Separation Processes : The compound and its derivatives have been utilized in the selective extraction of elements like uranium. Ban et al. (2011, 2014) conducted studies on the extraction properties of derivatives of this compound, showcasing its application in nuclear chemistry and resource recovery (Y. Ban et al., 2011); (Y. Ban et al., 2014).
Chemical Reactions and Syntheses : Other studies have focused on the synthesis of different chemical compounds using this compound or its derivatives. For instance, Amrei et al. (2018) discuss the preparation of bulky secondary amides using related compounds, highlighting its versatility in chemical synthesis (Leila Mokhtabad Amrei et al., 2018).
Safety and Hazards
properties
IUPAC Name |
N-(2-chloroacetyl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO2/c1-7(2,3)6(11)9-5(10)4-8/h4H2,1-3H3,(H,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPEULSUFHLRUKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B3017422.png)
![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B3017425.png)
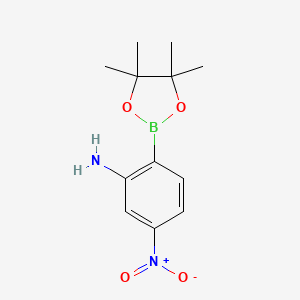
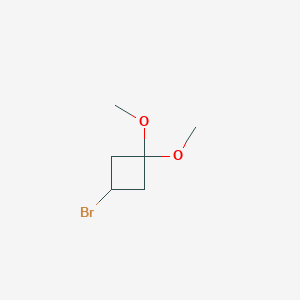

![[4-(Thiomorpholin-4-yl)phenyl]methanamine](/img/structure/B3017432.png)
![4-Methyl-2,4-dihydro-[1,2,4]triazol-3-one](/img/structure/B3017433.png)
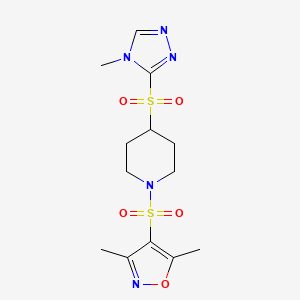
![(3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B3017435.png)
![2-{7-[(4-chlorophenyl)methyl]-3,9-dimethyl-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-t riazino[4,3-h]purinyl}acetic acid](/img/structure/B3017436.png)

![3-{1-[2-(3,4-Dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid](/img/structure/B3017439.png)
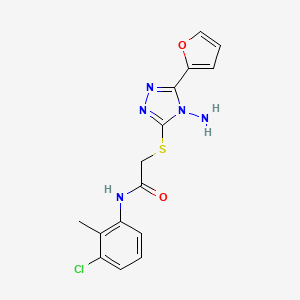
![N-[3-[(3,4-dimethylbenzoyl)amino]naphthalen-2-yl]-3,4-dimethylbenzamide](/img/structure/B3017443.png)